Azd-peg13-pfp is classified under the category of PEG linkers, specifically those that contain functional groups enabling the formation of stable conjugates with drugs, antibodies, or peptides. Its synthesis and application are well-documented in the pharmaceutical literature, particularly in the context of targeted drug delivery systems and bioconjugation techniques .
The synthesis of azd-peg13-pfp typically involves several key steps:
The molecular structure of azd-peg13-pfp can be described as follows:
The presence of fluorine atoms in the pentafluorophenyl group significantly alters the electronic properties of the molecule, making it more reactive towards nucleophiles during conjugation reactions .
Azd-peg13-pfp participates in several key chemical reactions:
These reactions are essential for creating effective ADCs that can deliver therapeutic agents directly to target cells while minimizing off-target effects .
The mechanism of action for azd-peg13-pfp revolves around its role as a linker in ADCs:
This mechanism enhances both efficacy and safety profiles of chemotherapeutic agents .
Azd-peg13-pfp exhibits several notable physical and chemical properties:
These properties make it suitable for use in various bioconjugation applications, particularly in drug delivery systems .
Azd-peg13-pfp has several important applications:
AZD-PEG13-PFP is engineered as a heterobifunctional crosslinker with two key domains: an AZD group (a bioactive ligand) and a pentafluorophenyl (PFP) ester, interconnected by a polyethylene glycol (PEG) spacer comprising 13 repeating ethylene oxide units. This architecture enables sequential conjugation: the PFP ester first reacts with primary amines (-NH₂) on biomolecules (e.g., antibodies, peptides) to form stable amide bonds, followed by targeted delivery via the AZD group to specific cellular receptors. The design prioritizes three objectives:
This modular design supports applications in antibody-drug conjugates (ADCs) and PROTACs, where precise linkage between functional units is critical [5].
The PEG13 spacer in AZD-PEG13-PFP is optimized to balance solubility enhancement with steric effects. Key considerations include:
Table 1: Impact of PEG Spacer Length on Conjugate Properties
PEG Units | Spacer Length (nm) | Solubility (mg/mL) | Conjugation Efficiency (%) |
---|---|---|---|
8 | 3.4 | 0.8 | 78 |
13 | 5.2 | 3.5 | 95 |
24 | 9.8 | 4.1 | 89 |
Data adapted from solubility and reactivity assays [1] [2].
The AZD group (4-azido-N-[4-(3-oxo-3-(2-oxoazetidin-1-yl)propyl)phenyl]benzamide) is integrated via amide bond formation during linker synthesis. Key strategies include:
This approach facilitates "plug-and-play" linker systems for cancer-targeted prodrugs and degraders [5].
PFP esters outperform other activated esters in bioconjugation due to their kinetic and thermodynamic properties:
Table 2: Comparison of Activated Esters in Bioconjugation
Activated Ester | Hydrolysis t½ (min, pH 7.4) | Conjugation Yield (%) | Byproduct Interference |
---|---|---|---|
NHS | 8 | 78 | High (succinimide) |
PFP | 45 | 95 | None |
Sulfo-NHS | 6 | 82 | Moderate (sulfonate) |
Data derived from hydrolysis and coupling assays [1].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9